molecular formula C8H16N2O2 B12951543 2-(4-Methyl-1,4-diazepan-1-yl)acetic acid

2-(4-Methyl-1,4-diazepan-1-yl)acetic acid

Cat. No.: B12951543
M. Wt: 172.22 g/mol
InChI Key: AFADJPINXSRBIF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)acetic acid is a heterocyclic compound with the molecular formula C8H16N2O2 It is characterized by a seven-membered diazepane ring with a methyl group at the fourth position and an acetic acid moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)acetic acid typically involves the reaction of 4-methyl-1,4-diazepane with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the diazepane ring attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
  • **4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](4-methoxyphenyl)acetic acid
  • **1-Ethylpiperidin-4-yl)acetic acid hydrate

Uniqueness

2-(4-Methyl-1,4-diazepan-1-yl)acetic acid is unique due to its specific structural features, such as the presence of a methyl group on the diazepane ring and the acetic acid moiety. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-9-3-2-4-10(6-5-9)7-8(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

AFADJPINXSRBIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC(=O)O

Origin of Product

United States

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